6,7-Dichloro-1,2,3,4-tetrahydroquinoline
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Overview
Description
6,7-Dichloro-1,2,3,4-tetrahydroquinoline is a fascinating chemical compound extensively used in scientific research. Its unique structure and properties make it an indispensable tool in advancing scientific knowledge and innovation. This compound is particularly valued for its versatility, allowing for various applications in drug development and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dichloro-1,2,3,4-tetrahydroquinoline typically involves the reduction or oxidation followed by cyclization of precursor compounds. One common method includes the catalytic reduction of nitro groups followed by the formation of cyclic imines and further reduction to yield the desired tetrahydroquinoline . Another approach involves the use of α,β-unsaturated aldehydes in a Povarov reaction with anilines and enecarbamates to afford enantiomerically enriched tetrahydroquinolines .
Industrial Production Methods
Industrial production methods for this compound often employ domino reactions, which are highly efficient and environmentally friendly. These methods enable complex synthetic conversions with high efficiency using simple starting materials, often via a biomimetic pathway . The advantages of these methods include excellent atom economy, high selectivity, and reduced waste.
Chemical Reactions Analysis
Types of Reactions
6,7-Dichloro-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can convert the tetrahydroquinoline to its corresponding quinoline derivative.
Reduction: Reduction reactions can further hydrogenate the compound, modifying its chemical properties.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or aryl thiols.
Major Products Formed
The major products formed from these reactions include various substituted tetrahydroquinolines and quinoline derivatives, which can be further utilized in different applications .
Scientific Research Applications
6,7-Dichloro-1,2,3,4-tetrahydroquinoline is used in a wide range of scientific research applications, including:
Chemistry: As a building block in organic synthesis and the development of new synthetic methodologies.
Biology: In the study of biological pathways and as a probe in biochemical assays.
Medicine: As a precursor in the synthesis of pharmaceutical agents with potential therapeutic applications.
Industry: In the production of dyes, pesticides, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 6,7-Dichloro-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of various enzymes and receptors, influencing biological processes at the molecular level. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
6,7-Dichloro-1,2,3,4-tetrahydroquinoline can be compared with other similar compounds such as:
1,2,3,4-Tetrahydroquinoline: Lacks the chlorine substituents, resulting in different chemical properties and reactivity.
2,3-Dihydro-4(1H)-quinolinone: A partially hydrogenated derivative with distinct biological activities.
4(1H)-Quinolinone: An oxidized form with unique applications in medicinal chemistry.
These comparisons highlight the uniqueness of this compound, particularly its chlorine substituents, which confer specific chemical and biological properties .
Properties
IUPAC Name |
6,7-dichloro-1,2,3,4-tetrahydroquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2N/c10-7-4-6-2-1-3-12-9(6)5-8(7)11/h4-5,12H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOVVXQGVCSDDOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(C=C2NC1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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